

An In-Depth Technical Guide to the Pyrrolobenzodiazepine Dimer SJG-136 (NSC 694501)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sjg 136	
Cat. No.:	B1681649	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

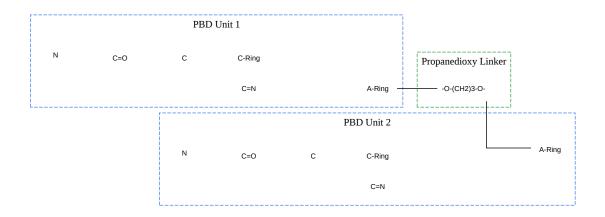
SJG-136 (NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove cross-linking agent. Its unique structure, comprising two C2/C2'-exo-methylene-substituted PBD units linked by a central propanedioxy tether, allows it to span approximately six DNA base pairs.[1][2] SJG-136 covalently binds to the exocyclic N2-amino groups of guanine bases on opposite DNA strands, preferentially targeting Pu-GATC-Py sequences to form highly cytotoxic interstrand cross-links. [1][3][4] This mechanism, distinct from other known DNA-binding agents, results in potent antitumor activity across a broad spectrum of cancer cell lines and in vivo tumor xenograft models, including those resistant to conventional chemotherapies like cisplatin.[5][6][7] This guide provides a comprehensive overview of the core technical aspects of SJG-136, including its structure, mechanism of action, quantitative preclinical and clinical data, and key experimental methodologies.

Core Structure of SJG-136

SJG-136 is a synthetic PBD dimer with a molecular formula of $C_{31}H_{32}N_4O_6$ and a molecular weight of 556.61 g/mol . The molecule consists of two pyrrolo[2,1-c][1][6]benzodiazepine units linked at their C8 positions via a three-carbon propanedioxy chain.[8] The key to its reactivity is



the electrophilic N10-C11 imine moiety on each PBD unit, which allows for covalent bond formation with nucleophilic sites in the DNA minor groove.[9] The specific design was optimized to produce more efficient and selective covalent interactions with guanine compared to naturally occurring PBD monomers.[1]



Click to download full resolution via product page

Caption: Simplified block diagram of the SJG-136 structure.

Mechanism of Action: DNA Minor Groove Cross-Linking

SJG-136 exerts its cytotoxic effects by forming covalent adducts with DNA. The molecule's crescent shape allows it to fit snugly within the minor groove, causing minimal distortion of the DNA helix.[5][10] Its primary mechanism involves the formation of an aminal bond between the C11 position of each PBD unit and the exocyclic C2-amino group of guanine bases.[3]

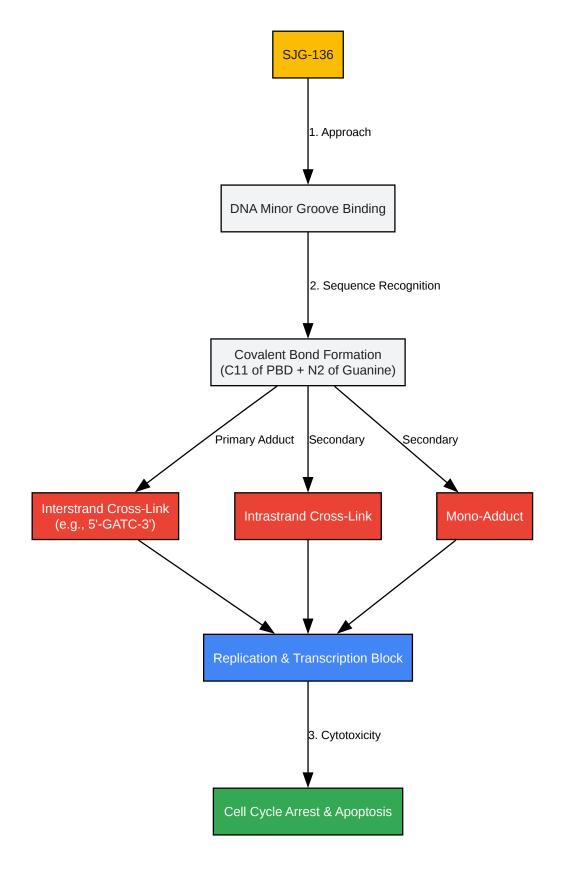


Foundational & Exploratory

Check Availability & Pricing

The agent preferentially forms interstrand cross-links at 5'-Pu-GATC-Py-3' sequences, where it covalently bonds two guanines separated by two base pairs on opposite strands.[1][4][6] In addition to these highly cytotoxic interstrand lesions, SJG-136 can also form intrastrand cross-links (e.g., within 5'-Pu-GAATG-Py sequences) and mono-adducts where only one PBD unit binds to a guanine.[11] The formation of these adducts physically blocks the progression of DNA and RNA polymerases, stalls replication forks, and ultimately triggers apoptotic cell death. [3] The persistence of these cross-links is notably longer than those produced by conventional agents like nitrogen mustards, contributing to their high potency.[7]





Click to download full resolution via product page

Caption: Mechanism of action pathway for SJG-136.



Quantitative Data In Vitro Cytotoxicity

SJG-136 demonstrates potent cytotoxic and growth-inhibitory activity at nanomolar to picomolar concentrations across a wide range of human cancer cell lines.

Cell Line	Cancer Type	Potency Metric	Value	Reference(s)
A2780	Ovarian Carcinoma	IC50	22.5 pM	[12]
A2780cisR	Ovarian (Cisplatin-Res.)	IC50	24 pM	[12]
CH1	Ovarian Carcinoma	IC50	0.12 nM	[12]
CH1cisR	Ovarian (Cisplatin-Res.)	IC50	0.6 nM	[12]
SKOV-3	Ovarian Carcinoma	IC50	9.1 nM	[12]
NCI 60-Cell Line Panel	Various	Mean GI50	7.4 nM	[6][7]
K562	Leukemia	IC ₅₀	Not specified	[12]
Canine Cancer Cells	Various	Glso	<0.03 - 17.33 nM (cont. exposure)	[12]

In Vivo Antitumor Efficacy in Xenograft Models

SJG-136 exhibits significant antitumor activity in vivo, causing tumor regression and substantial growth delays in multiple human tumor xenograft models. The most effective administration schedule in preclinical models was found to be intravenous bolus injections for five consecutive days (qd x 5).[13][14]



Tumor Model	Cancer Type	Dosing Schedule (qd x 5, i.v.)	Result	Reference(s)
SF-295	Glioblastoma	16 μg/kg/dose (Min. Effective)	Significant growth delay	[13][14]
SF-295	Glioblastoma	120 μg/kg/dose (MTD)	Multi-log cell kill, prominent growth delay	[13][14]
LOX IMVI	Melanoma	120 μg/kg/dose (MTD)	Multi-log cell kill, prominent growth delay	[13]
OVCAR-3	Ovarian Carcinoma	Effective doses tested	Tumor mass reduction	[13]
MDA-MB-435	Breast Carcinoma	Effective doses tested	Tumor mass reduction	[13]
LS-174T	Colon Carcinoma	Effective doses tested	Tumor mass reduction	[13]
NCI-H522	Lung Carcinoma	Effective doses tested	Tumor mass reduction	[13]
C-6 (Rat)	Rat Glioma	27-40 μg/kg/dose	Well-tolerated and efficacious	[13]

Human Pharmacokinetic and Clinical Data (Phase I)

Phase I clinical trials have established the maximum tolerated dose (MTD) and pharmacokinetic profile of SJG-136 in patients with advanced solid tumors. Pharmacokinetics were generally linear, with dose-proportional increases in systemic exposure (C_{max} and AUC). [2][5]



Schedule	MTD	Dose-Limiting Toxicities (DLTs)	Key PK/PD Findings	Reference(s)
Daily x 5, every 21 days (Schedule A)	Not achieved (study amended)	Grade 3/4 edema, dyspnea, fatigue, delayed liver toxicity	Dose-dependent increases in AUC and C _{max} .	[5][15]
Daily x 3, every 21 days (Schedule B)	30 μg/m²	DLTs manageable with steroid premedication and diuretic support	No significant myelosuppressio n. DNA crosslinks correlated with systemic exposure.	[5][15]
Days 1, 8, 15, every 28 days	40 μg/m²	Fatigue	Dose- proportional increases in systemic exposure.	[2]

Experimental Protocols

Detailed methodologies are critical for the evaluation of SJG-136. Below are summaries of key experimental protocols cited in the literature.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol is used to determine the antitumor activity of SJG-136 in immunodeficient mice bearing human tumors.

- Cell Culture and Tumor Implantation: Human tumor cells (e.g., LOX IMVI melanoma, SF-295 glioma) are cultured in appropriate media. Tumor fragments or a suspension of cells are implanted subcutaneously into the flank of athymic nude mice.[13]
- Tumor Growth and Staging: Tumors are allowed to grow to a specified size (e.g., 150 mg for early-stage models, 250-400 mg for advanced-stage models). Mice are then randomized into



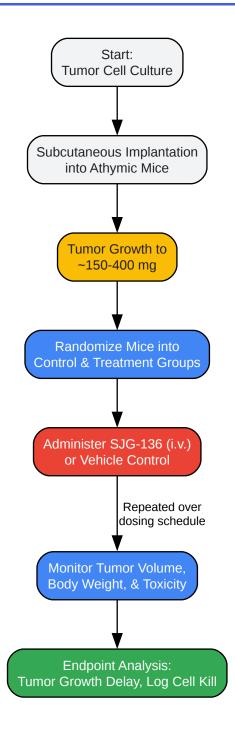




control and treatment groups.[13]

- Drug Preparation and Administration: SJG-136 is prepared in a vehicle such as 1% ethanol just prior to use. The drug is administered to the treatment groups, typically via intravenous (i.v.) bolus injection, following a defined schedule (e.g., daily for 5 consecutive days).[13]
- Monitoring and Endpoints: Tumor dimensions are measured regularly (e.g., twice weekly)
 with calipers, and tumor mass is calculated. Animal body weight and general health are
 monitored as indicators of toxicity.
- Data Analysis: Efficacy is evaluated based on endpoints such as tumor growth delay, net log10 cell kill, and tumor-free responses. The maximum tolerated dose (MTD) is determined as the highest dose that does not cause excessive toxicity.[13][14]





Click to download full resolution via product page

Caption: Workflow for in vivo xenograft efficacy studies.

Pharmacokinetic (PK) Analysis by LC-MS/MS

This method is used to quantify the concentration of SJG-136 in plasma over time.



- Sample Collection: In clinical trials, serial blood samples are collected in tubes containing an anticoagulant at specific time points before, during, and after the intravenous infusion of SJG-136 (e.g., 0, 10, 20, 30, 60, 120, 260 minutes post-infusion).[2][5]
- Plasma Preparation: Samples are immediately centrifuged at low temperatures (e.g., 4°C) to separate the plasma, which is then transferred to new tubes and stored at -80°C until analysis.[2][5]
- Sample Extraction: SJG-136 is isolated from the plasma matrix using solid-phase extraction (SPE), often with a C8 column.[9]
- LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
 - Chromatography: Separation is achieved on a reverse-phase C18 column with an isocratic mobile phase.[9]
 - Mass Spectrometry: Detection is performed using a mass spectrometer with electrospray ionization (ESI) in positive ion mode. The transition of the parent ion to a specific product ion (e.g., m/z 557 → m/z 476) is monitored for quantification.[9][16]
- Data Analysis: A standard curve is generated using known concentrations of SJG-136 in plasma. This curve is used to determine the concentration in patient samples.
 Pharmacokinetic parameters like C_{max} (maximum concentration), t₁/₂ (half-life), and AUC (area under the curve) are calculated using non-compartmental analysis software (e.g., WinNonlin).[2]

Pharmacodynamic (PD) Analysis: Comet Assay

The single-cell gel electrophoresis (Comet) assay is a standard method for measuring DNA damage, modified here to specifically detect interstrand cross-links (ICLs). ICLs retard the migration of DNA out of the nucleus during electrophoresis.[7]

 Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.[5]



- Drug Treatment & Irradiation: A baseline sample is taken before drug administration. Post-treatment, cells are collected. To measure ICLs, the isolated cells are irradiated with a fixed dose of ionizing radiation (e.g., X-rays) to introduce a known number of single-strand breaks.
- Cell Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: The slides are immersed in a high-salt, detergent-based lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.
- Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. An electric field is applied.[6][17]
- Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized by fluorescence microscopy.
- Data Analysis: The amount of DNA that migrates from the nucleus (the "comet tail") is
 quantified using image analysis software. In irradiated cells, the presence of ICLs reduces
 the extent of DNA migration compared to irradiated control cells. The level of cross-linking is
 expressed as the percentage decrease in the comet tail moment.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC



[pmc.ncbi.nlm.nih.gov]

- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS assay and dog pharmacokinetics of the dimeric pyrrolobenzodiazepine SJG-136 (NSC 694501) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I pharmacokinetic and pharmacodynamic study of SJG-136, a novel DNA sequence selective minor groove cross-linking agent, in advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aminer.cn [aminer.cn]
- 17. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay |
 Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pyrrolobenzodiazepine Dimer SJG-136 (NSC 694501)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681649#pyrrolobenzodiazepine-dimersig-136-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com